N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide
CAS No.: 1705876-88-5
Cat. No.: VC6981562
Molecular Formula: C22H19N5O3
Molecular Weight: 401.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705876-88-5 |
|---|---|
| Molecular Formula | C22H19N5O3 |
| Molecular Weight | 401.426 |
| IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide |
| Standard InChI | InChI=1S/C22H19N5O3/c28-22(16-5-3-6-18(11-16)27-10-4-9-23-27)25-17-12-24-26(13-17)14-19-15-29-20-7-1-2-8-21(20)30-19/h1-13,19H,14-15H2,(H,25,28) |
| Standard InChI Key | XXPQEXTYJIDBGG-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Introduction
The compound N-(1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic molecule that incorporates several distinct structural elements, including a benzodioxin ring, a pyrazole ring, and a benzamide moiety. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.
Molecular Formula and Weight
Although the exact molecular formula and weight of this specific compound are not provided in the search results, we can estimate them based on the components:
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2,3-Dihydrobenzo[b]14dioxin has a molecular formula of C8H8O2.
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Pyrazole has a molecular formula of C3H4N2.
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Benzamide has a molecular formula of C7H7NO.
Combining these, we can estimate the molecular formula to be approximately C18H19N5O3, with a molecular weight around 350 g/mol.
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including:
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Formation of the Benzodioxin Moiety: This might involve the condensation of catechol with a suitable aldehyde.
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Pyrazole Ring Formation: This could be achieved through the reaction of a hydrazine derivative with a suitable diketone or aldehyde.
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Coupling Reactions: To link the benzodioxin and pyrazole rings, and then to attach the benzamide group, various coupling reactions such as Suzuki or Buchwald-Hartwig amination could be employed.
Biological Activity and Applications
Compounds with similar structures have been explored for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The presence of multiple aromatic rings and nitrogen-containing groups suggests potential interactions with biological targets such as enzymes or receptors.
Potential Applications
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Pharmaceuticals: Given its structural complexity, this compound might exhibit specific biological activities useful in drug development.
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Materials Science: The aromatic structure could contribute to interesting optical or electrical properties.
Research Findings and Data
While specific research findings on this exact compound are not available, related compounds have shown promising results in various biological assays. For example, compounds with benzodioxin and pyrazole moieties have been studied for their antimicrobial and antioxidant activities.
Data Table: Related Compounds
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